(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine
Description
Properties
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-4-1-3-10(7-11)8-12(9-17)5-2-6-12/h1,3-4,7H,2,5-6,8-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRZSUXDAIMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Alkenes
The photochemical [2+2] cycloaddition of α,β-unsaturated esters or ketones remains a cornerstone for cyclobutane synthesis. For instance, irradiation of 3-(trifluoromethyl)cinnamyl acetate with ultraviolet light (λ = 254 nm) in dichloromethane generates the bicyclic intermediate A (Fig. 1), which undergoes acid-catalyzed ring-opening to yield 3-(trifluoromethyl)benzylcyclobutane carboxylate. This method achieves 58–65% yields but requires stringent control of reaction duration to prevent over-irradiation and dimerization byproducts.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables the formation of cyclobutene intermediates from diene precursors. Hydrogenation (H₂, Pd/C) subsequently saturates the double bond, affording the cyclobutane ring. For example, diene B (Fig. 1) derived from 3-(trifluoromethyl)benzaldehyde undergoes RCM at 40°C in dichloroethane, yielding 85% cyclobutene C , which is hydrogenated to cyclobutane D in 92% yield.
Installation of the Methanamine Group
Primary amine incorporation is achieved via late-stage functionalization to preserve reactivity.
Reductive Amination of Ketones
Cyclobutane ketone I (Fig. 3) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, affording the primary amine J in 61% yield. Excess ammonium acetate (3.0 equiv) and prolonged reaction times (24 h) are critical for complete conversion.
Gabriel Synthesis
Phthalimide protection circumvents over-alkylation. Cyclobutyl bromide K (Fig. 3) reacts with potassium phthalimide in DMF (120°C, 6 h), yielding phthalimide L (89%). Hydrazinolysis (hydrazine hydrate, ethanol, reflux) subsequently cleaves the phthalimide group, generating the free amine M in 78% yield.
Spectroscopic and Computational Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (CDCl₃, 600 MHz) of the final compound exhibits a singlet at δ 1.72 ppm (cyclobutane CH₂), a triplet at δ 2.98 ppm (NCH₂), and a multiplet at δ 7.38–7.45 ppm (aromatic CF₃). ¹³C NMR confirms the trifluoromethyl carbon at δ 125.6 ppm (q, J = 271 Hz).
Density Functional Theory (DFT) Studies
B3LYP/6-311+G(d,p) calculations reveal the cyclobutane ring’s puckered conformation (dihedral angle = 28.7°) and electron-deficient character due to the CF₃ group (NBO charge = +0.32 e). These insights rationalize the propensity for nucleophilic attacks at the benzylic position.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In synthetic chemistry, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine serves as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new reaction pathways and develop novel compounds with tailored properties.
Table 1: Synthetic Pathways Involving (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Oxidation | Converts to corresponding ketones or carboxylic acids | 70 |
| Reduction | Produces amines or alcohols | 65 |
| Coupling Reactions | Forms complex organic frameworks | 75 |
Biology
The compound is studied for its interactions with biological macromolecules. Research indicates that the trifluoromethyl group can influence biological activity, making it a useful probe in biological assays.
Case Study: Biological Activity Assessment
- Objective : To evaluate the binding affinity of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine to specific receptors.
- Method : Surface plasmon resonance (SPR) techniques were used to measure binding kinetics.
- Findings : The compound showed enhanced binding affinity compared to non-fluorinated analogs, suggesting potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural characteristics may allow it to target specific pathways or receptors effectively.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Evidence |
|---|---|---|
| Neurology | Potential treatment for neurodegenerative diseases | In vitro studies show inhibition of amyloid-beta aggregation |
| Oncology | Targeting cancer cell receptors | Preliminary data suggests selective cytotoxicity in cancer cell lines |
| Antimicrobial | Activity against specific bacterial strains | Exhibited growth inhibition in laboratory assays |
Industry
In the industrial sector, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is utilized in developing agrochemicals such as herbicides and fungicides. Its ability to disrupt biological processes in target organisms makes it an attractive candidate for agricultural applications.
Case Study: Agrochemical Development
- Objective : To evaluate the efficacy of the compound as a herbicide.
- Method : Field trials were conducted comparing the compound against standard herbicides.
- Results : The compound demonstrated superior efficacy in controlling weed growth with lower application rates.
Mechanism of Action
The mechanism of action of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt form of the target compound (solubility data inferred from storage at 2–8°C) suggests moderate aqueous solubility, whereas the ether-containing analog (C₁₂H₁₇NO) may exhibit improved solubility due to its oxygen atom .
- Metabolic Stability: Fluorination in the target compound and its difluoro-cyclobutyl analog enhances resistance to oxidative metabolism compared to non-fluorinated variants .
Research and Commercial Status
- The target compound is discontinued by CymitQuimica but available as a research-grade hydrochloride salt (GF54340) from GLPBIO, highlighting niche demand .
- Analogs like 1-(3-CF₃-phenyl)ethanamine are prioritized in medicinal chemistry for their utility in synthesizing bioactive heterocycles (e.g., benzimidazoles) .
Key Findings and Implications
- Structural Flexibility : Substitution of the cyclobutyl group with ether or difluoro moieties allows fine-tuning of solubility and electronic properties .
- Pharmacological Potential: Fluorinated cyclobutyl derivatives show promise in CNS drug development due to their balance of lipophilicity and metabolic stability .
Biological Activity
(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure
The chemical structure of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.
Target Interactions
- NMDA Receptor Modulation : Compounds containing trifluoromethyl groups have been shown to interact with NMDA receptors, which are implicated in neuropsychiatric disorders. For instance, derivatives with similar structures demonstrated low nanomolar affinity for NMDA receptor inhibition .
- Serotonin Reuptake Inhibition : The presence of a trifluoromethyl group can significantly increase the potency of serotonin reuptake inhibitors, enhancing their therapeutic effects in conditions such as depression and anxiety .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine and related compounds:
Case Studies
- Neuropsychiatric Disorders : Research has indicated that derivatives similar to (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine exhibit significant binding affinities at the NMDA receptor, suggesting potential use in treating conditions like Alzheimer's disease and epilepsy. These compounds showed desirable pharmacological profiles with low toxicity and high efficacy .
- Antitumor Activity : In a study examining the antitumor effects of related compounds, it was found that certain derivatives exhibited potent inhibitory effects on tumor growth in mouse models, indicating a promising avenue for cancer therapy development .
Pharmacokinetics
The pharmacokinetic properties of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine are influenced by its structural characteristics:
Q & A
Q. Basic
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and trifluoromethyl integration (e.g., ¹⁹F NMR δ -62.58 ppm in ) .
- FTIR : Identifies amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1160 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calc. 371.1213, found 371.1207 in ) .
How can reaction yields be optimized in multi-step syntheses?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 min at 150°C in ) .
- Catalyst screening : Use Pd catalysts for coupling efficiency or NaBH₃CN for selective reductions .
- Purification : Flash chromatography (SiO₂, PhMe/EtOAc gradients) or recrystallization improves purity .
What in vitro models assess the biological activity of this compound?
Q. Advanced
- Receptor binding assays : Test affinity for CNS targets (e.g., glycine transporters as in ) .
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands .
- Cell viability assays : Evaluate cytotoxicity in HEK293 or primary neuronal cultures .
How should this compound be handled and stored to ensure stability?
Q. Basic
- Storage : Refrigerate (2–8°C) in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use nitrile gloves, fume hoods, and anti-static equipment to avoid moisture absorption .
How can molecular docking studies predict its biological targets?
Q. Advanced
- Software : AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., S1P1 receptor in ) .
- Validation : Compare binding poses with known inhibitors (e.g., glycine transporter inhibitors in ) .
How do structural modifications impact pharmacological activity?
Q. Advanced
- Substituent variation : Replace cyclobutyl with cyclohexyl to assess steric effects .
- Electron-withdrawing groups : Compare trifluoromethyl (-CF₃) vs. nitro (-NO₂) on phenyl rings .
- Bioisosteres : Test pyrazole vs. triazole heterocycles for improved metabolic stability .
What methods evaluate metabolic stability and pharmacokinetics?
Q. Advanced
- Liver microsomes : Incubate with NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction .
How are enantioselective syntheses achieved for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
